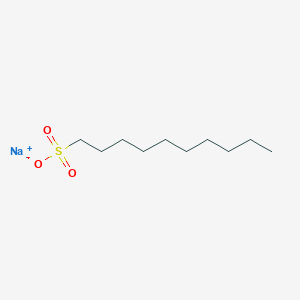
N-(2-Methylnaphthalen-1-yl)acetamid
Übersicht
Beschreibung
“N-(2-methylnaphthalen-1-yl)acetamide” is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of “N-(2-methylnaphthalen-1-yl)acetamide” can be achieved through a reaction involving 2-Methyl-1-nitronaphthalene in ethanol, which is heated to 65°C under argon. A catalyst (ferrihydrite or 10% Pd/C) and hydrazine hydrate are added and the mixture is stirred for 3 hours at 65°C. The raw amine is obtained as a brown oil, which is then dissolved in dichloromethane. After the addition of acetic anhydride in dichloromethane, the mixture is stirred for 1 hour at room temperature and rotoevaporated. The acetamide is obtained as white crystals after recrystallization of the residue in ethanol .Molecular Structure Analysis
The molecular structure of “N-(2-methylnaphthalen-1-yl)acetamide” consists of a methyl group (-CH3) bonded to an amine (NH2) and a carbonyl group (CO). It is predominantly composed of a carboxylic acid amide functional group with a conventional structure of RC(=O)NH2 .Wissenschaftliche Forschungsanwendungen
Organische Synthese und Katalyse
N-(2-Methylnaphthalen-1-yl)acetamid: wurde in der organischen Synthese eingesetzt, insbesondere bei Reaktionen, die [2+2+2]-Annulation beinhalten. Dieser Prozess wird durch elektronenarme Rhodium(III)-Komplexe katalysiert und führt zur Bildung von dicht substituierten Phenanthrenen . Die Rolle der Verbindung bei der Erleichterung der C–H- und C–N-Bindungsspaltung unter milden Bedingungen ist ein bedeutender Beitrag zum Gebiet der Katalyse und der organischen Synthese.
Medizinische Chemie
In der medizinischen Chemie wurden Derivate von This compound auf ihre potenziellen therapeutischen Anwendungen untersucht. Die Forschung konzentrierte sich auf die Synthese neuer Pharmazeutika oder die Verbesserung bestehender Verfahren, wobei besonderes Interesse an der Interaktion der Verbindung auf der Grundlage der molekularen Struktur und physikalisch-chemischen Eigenschaften besteht .
Pharmakologische Aktivitäten
Phenoxyacetamid-Derivate, zu denen auch This compound gehört, wurden auf ihre pharmakologischen Aktivitäten untersucht. Studien haben ihre entzündungshemmenden und analgetischen Aktivitäten untersucht und die Bedeutung halogenhaltiger Phenoxyverbindungen hervorgehoben .
Elektrochemische Umwandlungen
Die Verbindung hat Anwendungen in elektrochemischen Umwandlungen gefunden, wo sie aufgrund ihrer guten Leitfähigkeit und umweltfreundlichen Eigenschaften als Baustein fungiert. Dies hat neue Methoden für die Synthese von stickstoffhaltigen oder nitrilhaltigen Verbindungen eröffnet .
Synthon in organischen Reaktionen
This compound: kann als wichtiges Synthon in verschiedenen Arten von organischen Reaktionen dienen. Seine Eigenschaften als kleines polares Molekül mit hoher relativer Permittivität machen es förderlich für die Dissoziation von Ionenpaaren in freie Ionen, was in vielen synthetischen Wegen von Vorteil ist .
Chemische Vielfalt und Design
Die chemische Vielfalt der Verbindung ermöglicht es Chemikern, neue Derivate zu entwickeln, die in Bezug auf Sicherheit und Wirksamkeit erfolgreiche Wirkstoffe sein können. Dieser Aspekt ist besonders wertvoll, um die Lebensqualität durch die Entwicklung neuer Pharmazeutika zu verbessern .
Safety and Hazards
The safety data sheet for “N-(2-methylnaphthalen-1-yl)acetamide” suggests that in case of inhalation, the victim should be moved into fresh air and given artificial respiration if not breathing. If the compound comes into contact with skin or eyes, it should be washed off with plenty of water and medical attention should be sought. In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
Eigenschaften
IUPAC Name |
N-(2-methylnaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)14-10(2)15/h3-8H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWRTKJEQTSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333829 | |
| Record name | N-(2-methylnaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13615-35-5 | |
| Record name | N-(2-methylnaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















